1-(5-Chloro-2-methylphenyl)-3-(3-chlorophenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Chloro-2-methylphenyl)-3-(3-chlorophenyl)urea is an organic compound that belongs to the class of ureas Ureas are characterized by the presence of a carbonyl group attached to two amine groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Chloro-2-methylphenyl)-3-(3-chlorophenyl)urea typically involves the reaction of 5-chloro-2-methylaniline with 3-chloroaniline in the presence of a carbonyl source such as phosgene or a similar reagent. The reaction is usually carried out under controlled conditions to ensure the formation of the desired urea compound.
Industrial Production Methods
In an industrial setting, the production of this compound might involve large-scale reactions using similar starting materials and reagents. The process would be optimized for yield and purity, often involving steps such as recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
1-(5-Chloro-2-methylphenyl)-3-(3-chlorophenyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The chlorinated phenyl groups can participate in substitution reactions, where the chlorine atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or other nucleophiles.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce amines.
Scientific Research Applications
Chemistry: It can be used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound might be studied for its biological activity, including potential antimicrobial or anticancer properties.
Medicine: Research could explore its use as a pharmaceutical agent or a precursor to active drugs.
Industry: It might be used in the production of polymers, dyes, or other industrial chemicals.
Mechanism of Action
The mechanism by which 1-(5-Chloro-2-methylphenyl)-3-(3-chlorophenyl)urea exerts its effects would depend on its specific application. For example, if it has biological activity, it might interact with specific enzymes or receptors in cells, leading to a cascade of biochemical events. The molecular targets and pathways involved would be identified through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- 1-(3-Chlorophenyl)-3-(4-chlorophenyl)urea
- 1-(2-Chlorophenyl)-3-(3-chlorophenyl)urea
- 1-(5-Chloro-2-methylphenyl)-3-(4-chlorophenyl)urea
Uniqueness
1-(5-Chloro-2-methylphenyl)-3-(3-chlorophenyl)urea is unique due to the specific positioning of the chlorine and methyl groups on the phenyl rings
Properties
Molecular Formula |
C14H12Cl2N2O |
---|---|
Molecular Weight |
295.2 g/mol |
IUPAC Name |
1-(5-chloro-2-methylphenyl)-3-(3-chlorophenyl)urea |
InChI |
InChI=1S/C14H12Cl2N2O/c1-9-5-6-11(16)8-13(9)18-14(19)17-12-4-2-3-10(15)7-12/h2-8H,1H3,(H2,17,18,19) |
InChI Key |
XMKLUDVZUQZBIK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)NC2=CC(=CC=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.